“Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is also known as Bismuth Subcitrate Potassium. It is a soluble, complex bismuth salt of citric acid used in combination with metronidazole and tetracycline to treat stomach ulcers caused by Helicobacter pylori infections.
Synthesis Analysis
While specific synthesis details for “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” were not found, a related compound, MX1, has been synthesized as a novel salt of the active metabolite of H2-antagonist roxatidine with a complex of bismuth with citric acid.
Molecular Structure Analysis
The molecular formula of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is C12H10BiK5O14+2. The molecular weight is 782.67 g/mol.
Physical And Chemical Properties Analysis
The molecular weight of “Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate” is 782.67 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 14.
Synthesis Analysis
Tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate (THT): This compound is synthesized by reacting citric acid with diethylene glycol. []
Tris(4-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate and Tris(3-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate: These compounds are synthesized for use in rigid polyurethane–polyisocyanurate foams. []
Tris(5-hydroxypentyl)-2-hydroxypropane-1,2,3-tricarboxylate (THHT): This compound is used to modify rigid polyurethane-polyisocyanurate (PUR-PIR) foams. []
Bismuth Citrate Complex:While the specific synthesis of "Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate" is not mentioned in the provided papers, the synthesis of roxatidine bismuth citrate (N-[3-(3-(1-piperidinyl-methyl)phenoxy)propyl]-hydroxyacetamide-2- hydroxypropane-1,2,3-tricarboxylate-bismuth(3+) complex), a novel salt of roxatidine with a bismuth citrate complex, is described. [, ]
Mechanism of Action
Roxatidine bismuth citrate (MX1):This complex exhibits a gastroprotective effect against gastric mucosal damage induced by acetylsalicylic acid and indomethacin. [] While the exact mechanism is not fully elucidated, it is suggested that MX1 acts through:
H2-Receptor Antagonism: Roxatidine, a component of MX1, is a known H2-receptor antagonist, reducing gastric acid secretion. []
Mucus-Stimulating Activity: MX1 significantly enhances the biosynthesis of mucin, a protective glycoprotein layer in the stomach, contributing to its gastroprotective effect. []
Physical and Chemical Properties Analysis
THT: This citric acid derivative has a hydroxyl number of 405.2 mg KOH/g and a viscosity of 4879.7 mPa·s. []
Rigid PUR-PIR Foams: The incorporation of specific citric acid derivatives in these foams influences their density, thermal conductivity, compressive strength, and flammability. [, , ]
Applications
Citric acid derivatives:
Rigid PUR-PIR Foams: Citric acid derivatives, like THT, are used as components in the synthesis of rigid polyurethane-polyisocyanurate (PUR-PIR) foams. These foams have various applications, including insulation and construction materials. [, , ]
Bismuth citrate complexes:
Gastroprotective Agent: Roxatidine bismuth citrate (MX1) has shown potential as a gastroprotective agent. It effectively reduces gastric mucosal damage induced by acetylsalicylic acid and indomethacin in rats, possibly due to its H2-blocking and mucus-stimulating activities. []
Corrosion Inhibitor: Trisodium 2-hydroxypropane-1,2,3-tricarboxylate (TSPC) enhances the corrosion inhibition efficiency of 5-methyl benzotriazole (MBT) on brass in a 3% NaCl solution. This combination effectively controls dezincification and forms a protective film on the metal surface. []
Blood Fluidity Enhancer: A novel compound, 1-[5-(2-formylfuryl)methyl] dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate (mumefural), derived from Japanese apricot, has been shown to improve blood fluidity. []
Compound Description: MX1 is a novel salt comprised of the active metabolite of the H2-antagonist roxatidine and a bismuth citrate complex. [] It demonstrates significant gastroprotective effects against gastric mucosal damage induced by acetylsalicylic acid and indomethacin in rats. [] MX1 achieves this by combining the H2-blocking action of roxatidine with the mucosal protective properties of bismuth. [] Additionally, MX1 stimulates mucin biosynthesis, further contributing to its gastroprotective activity. []
Compound Description: THT is a novel compound synthesized from citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid) and diethylene glycol (DEG). [] It is investigated for its potential use in rigid polyurethane-polyisocyanurate (PUR-PIR) foams. [] THT demonstrates promising properties for this application, particularly in enhancing the compressive strength of the foams. []
Relevance: THT shares a structural similarity with Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate through the presence of the 2-hydroxypropane-1,2,3-tricarboxylate (citric acid) backbone. [] This highlights the versatility of citric acid as a building block in various chemical syntheses. While Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate utilizes the properties of bismuth and potassium, THT leverages the reactions of the citric acid hydroxyl groups with DEG to form a new molecule with desirable properties for PUR-PIR foams.
Compound Description: TSPC, the trisodium salt of citric acid, is investigated as a corrosion inhibitor for brass in aqueous environments. [] When used in combination with 5-methyl benzotriazole (MBT), TSPC demonstrates a synergistic effect, significantly enhancing the corrosion inhibition efficiency. [] This mixture effectively controls dezincification and forms a protective film on the brass surface. []
Relevance: TSPC is structurally related to Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate as both are salts of 2-hydroxypropane-1,2,3-tricarboxylate (citric acid). [] They exemplify how altering the cationic counterpart of citric acid can lead to compounds with different applications. TSPC, as a sodium salt, is explored for its corrosion inhibition properties, while Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, containing bismuth and potassium, might possess other functionalities. This difference highlights the adaptability of citric acid salts across diverse chemical applications.
Compound Description: Trimethyl citrate is a triester derivative of citric acid. [] The crystal structure of trimethyl citrate is characterized by a dominant packing arrangement driven by the formation of inversion dimers. []
Relevance: Trimethyl citrate is closely related to Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate as it's a derivative of 2-hydroxypropane-1,2,3-tricarboxylate (citric acid). [] While Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate presents as a salt, trimethyl citrate exists as an ester. This difference showcases the diverse chemical modifications possible on the citric acid structure, resulting in compounds with potentially different physical and chemical properties.
Compound Description: This compound is synthesized and used as a novel polyol in the production of rigid polyurethane–polyisocyanurate foams. [] When incorporated into the foam formulation, tris(4-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate demonstrably improves the thermal and flammable properties of the resulting foams. [] Specifically, it contributes to a decrease in the foams' heat conductivity and modifies their burning behavior, leading to lower burning temperatures. []
Relevance: This compound is structurally related to Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate through the shared 2-hydroxypropane-1,2,3-tricarboxylate (citric acid) core structure. [] This highlights the use of citric acid as a fundamental building block in synthesizing more complex molecules. While Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate likely utilizes the inherent properties of bismuth and potassium, Tris(4-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate leverages the reactivity of citric acid to incorporate hydroxybutyl groups, yielding a new molecule with desirable properties for polyurethane foam applications.
Compound Description: Similar to its structural analog tris(4-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate, this compound is also synthesized and investigated for its application in rigid polyurethane–polyisocyanurate foams. [] When incorporated into the foam formulation, tris(3-hydroxybutyl) 2-hydroxypropane-1,2,3-tricarboxylate impacts the thermal properties, combustibility, and dimensional stability of the foams, showcasing its potential as a modifier in these materials. []
Relevance: Sharing the same core structure of 2-hydroxypropane-1,2,3-tricarboxylate (citric acid) with Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate, this compound underscores the adaptability of citric acid as a starting material for synthesizing diverse molecules. [] Both compounds exemplify how modifications to the citric acid backbone lead to compounds with different properties and applications. The incorporation of 3-hydroxybutyl groups in this compound versus bismuth and potassium salts in Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate results in distinct chemical entities with potentially very different uses.
Compound Description: THHT serves as a modifying agent in the synthesis of rigid polyurethane-polyisocyanurate (PUR-PIR) foams. [] Studies have investigated the impact of UV radiation on the properties of PUR-PIR foams modified with THHT. [] Results demonstrate that the presence of THHT influences the foam's response to UV degradation, particularly affecting its chemical structure and thermal behavior as observed through techniques like FTIR and thermal analysis. []
Relevance: THHT shares a structural resemblance with Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate due to the presence of the 2-hydroxypropane-1,2,3-tricarboxylate (citric acid) scaffold. [] This highlights citric acid's role as a versatile building block for creating compounds with potential applications in material science. While Bismuth;pentapotassium;2-hydroxypropane-1,2,3-tricarboxylate might exploit the properties of bismuth and potassium, THHT leverages the reactivity of the citric acid structure to introduce 5-hydroxypentyl groups, leading to a molecule capable of modifying the characteristics of PUR-PIR foams.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999) Citric acid is a tricarboxylic acid that is propane-1,2,3-tricarboxylic acid bearing a hydroxy substituent at position 2. It is an important metabolite in the pathway of all aerobic organisms. It has a role as a food acidity regulator, a chelator, an antimicrobial agent and a fundamental metabolite. It is a conjugate acid of a citrate(1-) and a citrate anion. A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium-chelating ability. Citric acid is one of the active ingredients in Phexxi, a non-hormonal contraceptive agent that was approved by the FDA on May 2020. It is also used in combination with magnesium oxide to form magnesium citrate, an osmotic laxative. Citric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Anhydrous citric acid is a Calculi Dissolution Agent and Anti-coagulant. The mechanism of action of anhydrous citric acid is as an Acidifying Activity and Calcium Chelating Activity. The physiologic effect of anhydrous citric acid is by means of Decreased Coagulation Factor Activity. Citric Acid is a natural product found in Camellia sinensis, Diplachne fusca, and other organisms with data available. Anhydrous Citric Acid is a tricarboxylic acid found in citrus fruits. Citric acid is used as an excipient in pharmaceutical preparations due to its antioxidant properties. It maintains stability of active ingredients and is used as a preservative. It is also used as an acidulant to control pH and acts as an anticoagulant by chelating calcium in blood. A key intermediate in metabolism. It is an acid compound found in citrus fruits. The salts of citric acid (citrates) can be used as anticoagulants due to their calcium chelating ability. See also: Citric Acid Monohydrate (narrower).
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family, with potential antineoplastic activity. Upon administration, pirotinib selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.
PLX5562 is a highly selective brain-penetrant CSF1R inhibitor. In the 5xFAD mouse model of AD, plaques fail to form in the parenchymal space following microglial depletion, except in areas containing surviving microglia. Microglia appear to contribute to multiple facets of AD etiology – microglia appear crucial to the initial appearance and structure of plaques, and following plaque formation, promote a chronic inflammatory state modulating neuronal gene expression changes in response to Aβ/AD pathology. PLX5622 demonstrated desirable PK properties in mice, rats, dogs, and monkeys with a
brain penetrance of ~20%.
MSC2363318A, also known as M2698, is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, p70S6K/Akt inhibitor MSC2363318A binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types; targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.
GN39482 is a tubulin polymerization inhibitor, which was identified by MorphoBase and ChemProteoBase profiling methods. GN39482 possesses a promising antiproliferative activity toward human cancer cells without affecting any antimicrobial and antimalarial activities at 100 nM. GN39482 inhibited the acetylated tubulin accumulation and the microtubule formation and induced G2/M cell cycle arrest in HeLa cells, revealing that a promising antiproliferative activity of compound 6m toward human cancer cells is probably caused by the tubulin polymerization inhibition.